molecular formula C14H14N4 B6231336 N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 2703778-86-1

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B6231336
CAS No.: 2703778-86-1
M. Wt: 238.3
InChI Key:
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Description

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine: is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of nitrogen atoms in the ring structure imparts unique chemical and biological properties to these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals. This reaction is catalyzed by trifluoracetic acid and results in the formation of the pyrazolopyridine core . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways . The presence of the benzyl and methyl groups enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine is unique due to the presence of the benzyl and methyl groups, which impart distinct chemical and biological properties. These substituents enhance the compound’s stability, solubility, and binding affinity towards molecular targets, making it a valuable compound for various applications .

Properties

CAS No.

2703778-86-1

Molecular Formula

C14H14N4

Molecular Weight

238.3

Purity

95

Origin of Product

United States

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